molecular formula C8H13NO2S B2520767 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole CAS No. 2305252-03-1

5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole

Cat. No.: B2520767
CAS No.: 2305252-03-1
M. Wt: 187.26
InChI Key: SUUMPMRRWQEWNB-UHFFFAOYSA-N
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Description

5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a 2,2-dimethoxyethyl group and a methyl group. Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals, making this compound of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole typically involves the reaction of 2,2-dimethoxyethylamine with a thiazole precursor under specific conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability. The use of automated systems also minimizes human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethoxyethyl)-1,3-thiazole
  • 5-(2,2-Dimethoxyethyl)-2-methyl-1,3-oxazole
  • 2-(2,2-Dimethoxyethyl)-1,3-oxazole

Uniqueness

5-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

5-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-6-9-5-7(12-6)4-8(10-2)11-3/h5,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUMPMRRWQEWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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